REACTION_CXSMILES
|
[P:1]([S:9][CH2:10]SC(C)(C)C)(=[S:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[S:16]([O-:20])([O-])(=O)=[O:17].[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+].[O-][Si]([O-])=O.[Mg+2].C(Cl)Cl.C(Cl)(Cl)(Cl)Cl.[C:41](O)([CH3:44])([CH3:43])[CH3:42]>C(Cl)(Cl)(Cl)Cl.CO.C(Cl)Cl.O>[P:1]([S:9][CH2:10][S:16]([C:41]([CH3:44])([CH3:43])[CH3:42])(=[O:20])=[O:17])(=[S:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4] |f:1.2,3.4,5.6,7.8|
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)(=S)SCSC(C)(C)C
|
Name
|
CH2Cl2 CCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
|
Name
|
CH2Cl2 CCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
thirteen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CH2Cl2 CCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
|
Name
|
CH2Cl2 CCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
|
Name
|
CH2Cl2 CCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
|
Name
|
CH2Cl2 CCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature of the mildly exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 25° to 35°C. with external cooling
|
Type
|
FILTRATION
|
Details
|
The mixture is suction-filtered
|
Type
|
WASH
|
Details
|
the insoluble paste washed with 300 ml
|
Type
|
CUSTOM
|
Details
|
The water-butanol-methylene chloride filtrate is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with two 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 27.7 grams (86.7%) of moderately viscous, faintly straw-colored liquid
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 9.91 grams (31.0%) of viscous, straw-colored liquid with the following analysis
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
P(OCC)(OCC)(=S)SCS(=O)(=O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |